
Nonabromodiphenyl ether
Overview
Description
Nonabromodiphenyl ether (nonaBDE) is a highly brominated polybrominated diphenyl ether (PBDE) with nine bromine atoms. It exists in three primary isomers: BDE-206 (2,2′,3,3′,4,4′,5,5′,6-nonaBDE), BDE-207 (2,2′,3,3′,4,4′,5,6,6′-nonaBDE), and BDE-208 (2,2′,3,3′,4,5,5′,6,6′-nonaBDE) . NonaBDEs are minor components (~1%) in commercial decabromodiphenyl ether (DecaBDE, BDE-209) mixtures and are also formed via abiotic or biotic debromination of BDE-209 . These compounds are persistent organic pollutants (POPs) used historically as flame retardants in textiles, electronics, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the use of bromine and a catalyst, typically iron or aluminum bromide, under controlled conditions to ensure selective bromination. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained between 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound involves a similar bromination process but on a larger scale. The reaction is carefully monitored to control the degree of bromination and to minimize the formation of by-products. The final product is purified through crystallization or distillation to achieve the desired purity .
Types of Reactions:
Substitution: Halogen exchange reactions can occur where bromine atoms are replaced by other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: UV light, oxygen, and catalysts such as titanium dioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogenating agents like chlorine or fluorine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Lower brominated diphenyl ethers, brominated phenols.
Reduction: Lower brominated congeners.
Substitution: Mixed halogenated diphenyl ethers.
Scientific Research Applications
Nonabromodiphenyl ether is primarily used as a flame retardant in various materials, including textiles, electronics, and plastics. Its high bromine content makes it effective in reducing flammability. In scientific research, it is used to study the environmental impact and toxicity of brominated flame retardants. It is also used as a standard in analytical chemistry for the detection and quantification of polybrominated diphenyl ethers in environmental samples .
Mechanism of Action
Nonabromodiphenyl ether exerts its flame-retardant effects by interfering with the combustion process. It releases bromine radicals upon heating, which react with free radicals in the flame, thereby interrupting the chain reaction of combustion. This process reduces the heat release and slows down the spread of fire .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
NonaBDEs share structural similarities with other PBDEs but differ in bromination patterns, influencing their environmental behavior and toxicity.
Table 1: Key Properties of PBDE Congeners
Compound | Bromine Atoms | CAS Number | Molecular Weight (g/mol) | Log Kow* | Environmental Half-Life |
---|---|---|---|---|---|
BDE-47 (tetraBDE) | 4 | 5436-43-1 | 486.0 | 6.8–7.2 | Moderate (~2–5 years) |
BDE-99 (pentaBDE) | 5 | 60348-60-9 | 564.7 | 7.3–7.9 | Moderate |
BDE-153 (hexaBDE) | 6 | 68631-49-2 | 643.5 | 8.0–8.5 | High (~5–10 years) |
BDE-209 (decaBDE) | 10 | 1163-19-5 | 959.2 | 9.9–10.3 | Very High (>10 years) |
BDE-208 (nonaBDE) | 9 | 446255-22-7 | 880.8 | 9.2–9.6 | High (~8–12 years) |
Sources: .
- Structural Similarity: BDE-208 (nonaBDE) shares a Dice similarity score of 0.67 with heptaBDE-183, indicating high structural overlap, but only 0.11 with Aldrin, a structurally unrelated organochlorine pesticide .
- Persistence: Higher bromination correlates with increased environmental persistence. NonaBDEs degrade more slowly than lower brominated PBDEs (e.g., BDE-47) but faster than BDE-209 .
Environmental Behavior and Degradation
- Debromination: BDE-209 undergoes anaerobic microbial debromination to form nonaBDEs (e.g., BDE-206, -207, -208) and octaBDEs (e.g., BDE-203) in sewage sludge, with degradation rate constants of ~1 × 10⁻³ d⁻¹ .
- Bioaccumulation: NonaBDEs have moderate bioaccumulation factors (BAFs) compared to lower brominated PBDEs. For example, BDE-208 has a BAF of ~3,500 in fish, lower than BDE-47 (BAF ~10,000) but higher than BDE-209 (BAF ~500) .
Toxicity Profiles
NonaBDEs exhibit neurotoxic effects comparable to lower brominated PBDEs, despite their larger molecular size.
Table 2: Comparative Toxicity of PBDEs
- Mechanistic Insights: Neonatal exposure to BDE-208 in mice disrupts hippocampal cholinergic receptors, leading to lifelong cognitive deficits . Similar effects are observed with BDE-209, likely due to in vivo debromination to nonaBDEs .
Regulatory and Occupational Exposure
- Regulatory Status: While pentaBDE and octaBDE are banned in the EU and parts of the US, DecaBDE (containing nonaBDEs) remains in use, contributing to environmental contamination .
- Occupational Exposure: Workers handling DecaBDE-containing rubber showed serum BDE-209 levels up to 280 pmol/g lipid weight, with elevated nonaBDEs (e.g., BDE-207) suggesting debromination in vivo .
Biological Activity
Nonabromodiphenyl ether (nonaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various applications, including textiles and electronics. This compound has garnered attention due to its potential biological activity and environmental persistence. This article will explore the biological effects, mechanisms of action, and relevant case studies associated with nonaBDE, supported by data tables and research findings.
Overview of this compound
NonaBDE is characterized by its bromination pattern, specifically having nine bromine atoms attached to its diphenyl ether structure. It is primarily considered a debromination product of decabromodiphenyl ether (decaBDE), which is widely used in industrial applications. The increasing detection of nonaBDE in environmental samples and human tissues raises concerns regarding its toxicological profile and potential health effects.
Neurotoxicity
Research indicates that nonaBDE exhibits neurotoxic effects similar to those observed with other PBDEs. A study involving neonatal exposure in mice demonstrated that administration of nonaBDE led to significant behavioral changes and cognitive impairments:
- Study Design : Male mice were exposed to 21 μmol/kg body weight of nonaBDE on postnatal days 3 or 10.
- Findings : Mice exposed on day 10 displayed hyperactivity and disrupted habituation by adulthood. Additionally, learning and memory functions were adversely affected, particularly in those exposed earlier .
Endocrine Disruption
NonaBDE has been implicated in endocrine disruption, affecting hormone signaling pathways. Studies have shown that:
- Aryl Hydrocarbon Receptor (AhR) Activation : NonaBDE can activate AhR, leading to alterations in gene expression related to development and metabolism.
- Estrogen Receptor Interaction : Research suggests that nonaBDE may bind to estrogen receptors, potentially disrupting normal endocrine functions .
Human Exposure and Biomonitoring
A case study highlighted the prevalence of PBDEs, including nonaBDE, in human populations:
- Biomonitoring Data : Samples from human milk and serum indicated detectable levels of nonaBDE, suggesting bioaccumulation and persistent exposure.
- Health Implications : The study underscored the need for comprehensive health risk assessments due to the limited data on long-term effects of exposure to nonaBDE .
Toxicokinetics
Understanding the toxicokinetics of nonaBDE is crucial for evaluating its biological activity:
- Absorption : Studies indicate low absorption rates (7–26%) following oral exposure in animal models.
- Distribution : Following absorption, the highest concentrations are found in liver and adipose tissues, with significant retention over time .
Data Tables
Study | Exposure Route | Dose (μmol/kg) | Observed Effects |
---|---|---|---|
Oral | 21 | Hyperactivity, cognitive deficits | |
Biomonitoring | N/A | Detection in human milk |
Mechanism | Effect |
---|---|
AhR Activation | Alters gene expression |
Estrogen Receptor Binding | Disrupts hormonal signaling |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying nonabromodiphenyl ether in environmental samples?
this compound (e.g., BDE-207, BDE-208) is typically analyzed using gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS). Calibration requires certified standard solutions (e.g., 50 µg/mL in nonane, toluene, or isooctane) to ensure precision. Internal standards like 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208) improve accuracy by correcting for matrix effects . For environmental matrices, Soxhlet extraction followed by liquid chromatography cleanup is critical to remove interfering compounds .
Q. Where is this compound commonly detected in the environment?
this compound is primarily found as a degradation product of decabromodiphenyl ether (BDE-209) in anaerobic environments, such as sewage sludge and sediments . It is also present in trace amounts (<1%) in commercial decabromodiphenyl ether mixtures used in flame-retarded plastics and textiles . Monitoring studies should prioritize industrial zones and wastewater treatment plants due to higher contamination risks.
Q. How should researchers handle standard solutions for this compound analysis?
Use RoHS-compliant standards to avoid regulatory conflicts. Store solutions in inert solvents (e.g., nonane or toluene) at –20°C to prevent degradation. Verify solvent compatibility with the analytical column; for example, isooctane may require longer equilibration times in GC systems .
Advanced Research Questions
Q. What experimental designs are effective for studying anaerobic degradation of this compound?
Anaerobic sludge incubations (e.g., mesophilic digesters) with primers (e.g., electron donors like acetate) accelerate degradation rates. Monitor pseudo-first-order rate constants (e.g., 1 × 10⁻³ d⁻¹ for BDE-209 degradation) over 200+ days using GC/HRMS. Sterile controls are essential to confirm microbial mediation . Debromination patterns (para > meta > ortho positions) should be analyzed via congener-specific quantification to identify intermediates like octabromodiphenyl ethers .
Q. How does neonatal exposure to this compound affect neurodevelopment in animal models?
Mouse studies show dose-dependent impairments in spontaneous behavior, learning, and memory at adult stages. Experimental designs should administer this compound via maternal exposure during gestation/lactation. Behavioral endpoints (e.g., Morris water maze for spatial memory) and synaptic protein markers (e.g., CaMKII) are critical for mechanistic insights .
Q. Can computational models predict the bioaccumulation potential of this compound?
Machine learning models using Extended Connectivity Fingerprint (ECFP) descriptors and Dice similarity scores (0–1 scale) correlate structural features with bioaccumulation. For example, BDE-208 and BDE-183 share a similarity score of 0.67, enabling cross-prediction of uptake in plant roots from soil . Validate models with in vitro assays (e.g., lipid-water partitioning coefficients) .
Q. What factors influence the debromination kinetics of this compound?
Key variables include microbial community composition, redox potential (–300 mV for optimal reductive debromination), and primer availability. Meta-debromination is 50% slower than para-debromination in anaerobic systems . Long-term studies (>6 months) are required to observe ortho-debromination, which is statistically insignificant in shorter trials .
Q. How do researchers differentiate this compound isomers in environmental samples?
Use orthogonal chromatographic methods (e.g., LC-MS/MS with C18 and biphenyl columns) combined with isotopic dilution. BDE-207 (2,2′,3,3′,4,4′,5,6,6′-nonabromodiphenyl ether) and BDE-208 (2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether) require high-resolution mass spectrometry (R > 10,000) for baseline separation .
Q. Methodological Notes
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHBNRLQMLULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881107 | |
Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63387-28-0, 63936-56-1 | |
Record name | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonabromodiphenyl ether (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentabromo(tetrabromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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